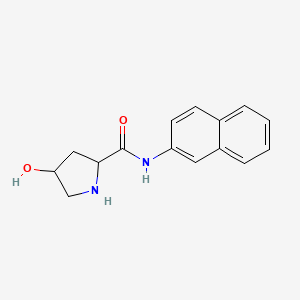

4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a pyrrolidine ring substituted with a hydroxy group and a naphthalen-2-yl group, making it an interesting subject for chemical and pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the hydroxy and naphthalen-2-yl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial applications .

化学反応の分析

Types of Reactions

4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

科学的研究の応用

Anticancer Applications

The compound has shown promising anticancer properties in various studies. It is particularly noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

- In Vitro Studies : Research demonstrated that FK-888 exhibited cytotoxicity against multiple cancer cell lines, including M-Hela cells. The compound's effectiveness was reported to be twice that of the reference drug tamoxifen, with minimal toxicity towards normal liver cells .

- In Vivo Studies : In murine models, FK-888 administration resulted in significant tumor size reduction and improved survival rates. Observations indicated that up to 83% of treated animals survived beyond 60 days, with an increased life span of up to 447% compared to controls .

Anti-inflammatory Effects

FK-888 has also been investigated for its anti-inflammatory properties .

Research Findings

- A study indicated that FK-888 significantly reduced levels of pro-inflammatory cytokines in mouse models of arthritis, suggesting potential applications in treating inflammatory diseases.

Pharmacological Profile

FK-888 possesses a favorable pharmacological profile characterized by:

- High selectivity for cancerous cells over normal cells.

- Modular synthesis allowing for variations in the aromatic moiety and substituents at the nitrogen atom, enhancing its potential as a lead compound for further drug development .

Data Summary Table

作用機序

The mechanism of action of 4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

Similar compounds include other pyrrolidine derivatives and naphthalene-substituted molecules. Examples include pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .

Uniqueness

4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

生物活性

4-Hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide, also known as H-Hyp-Betana, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | (2S,4R)-4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide |

| Molecular Formula | C₁₅H₁₆N₂O₂ |

| Molecular Weight | 256.30 g/mol |

| CAS Number | 3326-64-5 |

The biological activity of H-Hyp-Betana is primarily attributed to its interaction with various molecular targets. The compound may modulate enzyme activity or receptor interactions, which can lead to diverse pharmacological effects. For example, it has been suggested that H-Hyp-Betana might inhibit bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.

Antimicrobial Activity

Research indicates that H-Hyp-Betana exhibits antimicrobial properties against several pathogens. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's structure suggests it may disrupt bacterial cell wall integrity, leading to cell lysis and death .

Anticancer Activity

H-Hyp-Betana has also shown promise in anticancer applications. In vitro studies demonstrated that derivatives of this compound could significantly reduce the viability of A549 human lung cancer cells. For instance, a derivative with a 3,5-dichloro substitution reduced cell viability to approximately 21.2%, indicating strong anticancer potential .

Study on Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various pyrrolidine derivatives, H-Hyp-Betana was found to be particularly effective against drug-resistant strains. The study utilized an MTT assay to evaluate cell viability post-treatment with different concentrations of the compound. Results indicated a dose-dependent response with significant reductions in microbial growth at higher concentrations .

Study on Anticancer Properties

A separate investigation focused on the anticancer effects of H-Hyp-Betana derivatives on A549 cells. The study administered varying concentrations of the compound and measured cytotoxicity against standard chemotherapeutic agents like cisplatin. The findings suggested that specific modifications to the pyrrolidine scaffold enhanced anticancer activity significantly compared to unmodified versions .

特性

IUPAC Name |

4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c18-13-8-14(16-9-13)15(19)17-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14,16,18H,8-9H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDYJTXWIGUABB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)NC2=CC3=CC=CC=C3C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。